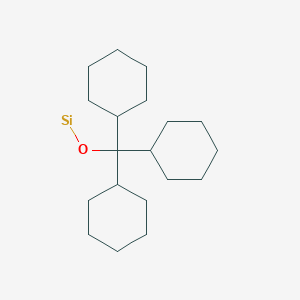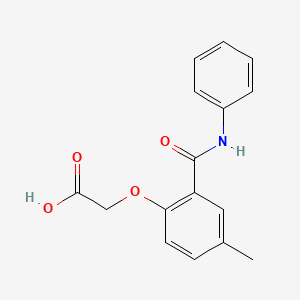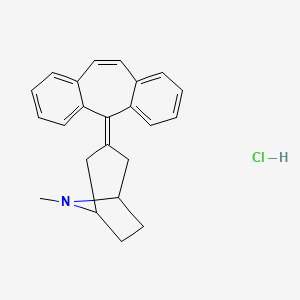![molecular formula C16H27NO3 B14679629 2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine CAS No. 36871-46-2](/img/structure/B14679629.png)
2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both oxazine and dioxaspiro moieties in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine typically involves multiple steps. One common approach is the condensation of a suitable lactone with an amine, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
- (E)-2-(Hepta-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
- 2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4,4]non-3-ene
Uniqueness
2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine is unique due to its specific spirocyclic structure and the presence of both oxazine and dioxaspiro moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
36871-46-2 |
|---|---|
Molekularformel |
C16H27NO3 |
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
2-[2-(1,4-dioxaspiro[4.4]nonan-9-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C16H27NO3/c1-12-11-15(2,3)17-14(20-12)7-6-13-5-4-8-16(13)18-9-10-19-16/h12-13H,4-11H2,1-3H3 |
InChI-Schlüssel |
PNJRTWBKSSONKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N=C(O1)CCC2CCCC23OCCO3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)









![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)



